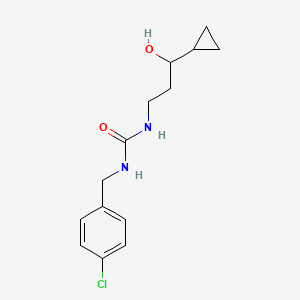

1-(4-Chlorobenzyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Urea derivatives, including compounds like "1-(4-Chlorobenzyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea," are of significant interest in various scientific fields due to their diverse chemical and physical properties. These compounds are synthesized through various chemical reactions, characterized by their unique molecular structures, and analyzed for their potential applications based on their chemical and physical properties.

Synthesis Analysis

The synthesis of urea derivatives typically involves nucleophilic substitution reactions, electrophilic reactions, and sometimes oxidation processes. For instance, Deng et al. (2022) described the synthesis of a related urea derivative through a two-step substitution and one-step oxidation process, characterized by NMR, FT-IR, MS, and X-ray diffraction techniques (Deng et al., 2022).

Molecular Structure Analysis

The molecular structure of urea derivatives is often elucidated using single-crystal X-ray diffraction and optimized by DFT studies. The structure is crucial for understanding the compound's reactivity and physical properties. Deng et al. (2022) provided insights into the molecular structure of a similar compound, comparing DFT-optimized structures with experimental data to reveal structural features and physicochemical properties (Deng et al., 2022).

Chemical Reactions and Properties

Urea derivatives undergo various chemical reactions, including complexation-induced unfolding and cyclopropanation, affecting their properties and applications. Corbin et al. (2001) explored the conformational studies of heterocyclic ureas, highlighting their unfolding to form hydrogen-bonded complexes (Corbin et al., 2001).

Aplicaciones Científicas De Investigación

Crystal Structure and Molecular Interactions

- Crystal Structure Analysis : The compound, being a urea fungicide, displays specific crystallographic characteristics. In one study, the cyclopentyl ring adopts an envelope conformation with notable dihedral angles between the central cyclopentyl ring and adjacent chlorobenzyl and phenyl rings. This structural information is vital for understanding the compound's interactions at the molecular level (Kang et al., 2015).

Chemical Reactions and Properties

- Hydrogen Bonding and Complex Formation : Research indicates that heterocyclic ureas, including compounds similar to the one , can form multiply hydrogen-bonded complexes. This property is crucial for their potential use in chemical syntheses and self-assembly applications (Corbin et al., 2001).

- Facile Carbamoylation of Nucleophiles : Hindered trisubstituted ureas, like the compound , demonstrate remarkable reactivity under neutral conditions, making them valuable in synthetic chemistry for the preparation of various amine derivatives (Hutchby et al., 2009).

Synthesis and Modification

- Cyclization Reactions : Ureas obtained from specific precursor chemicals can cyclize to form substituted pyrimidinediones, indicating potential pathways for synthesizing structurally related compounds (Deck & Papadopoulos, 2000).

- Preparation of Hydroxyethyl-substituted Ureas : Studies have synthesized polymethylene-bridged hydroxyethyl-substituted bis-ureas, showcasing the diversity in urea derivatives' synthesis (Ignat’ev et al., 2015).

Applications in Other Fields

- Antimicrobial Properties : Urea derivatives, including those structurally related to the compound , have been evaluated for their antimicrobial properties, suggesting potential applications in this area (Singh et al., 2015).

Propiedades

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-(3-cyclopropyl-3-hydroxypropyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O2/c15-12-5-1-10(2-6-12)9-17-14(19)16-8-7-13(18)11-3-4-11/h1-2,5-6,11,13,18H,3-4,7-9H2,(H2,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKVQEYPSHFGTRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CCNC(=O)NCC2=CC=C(C=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorobenzyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Bromo-4-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2485873.png)

![2-Chloro-1-[(3S,4R)-3-(hydroxymethyl)-4-thiophen-3-ylpyrrolidin-1-yl]ethanone](/img/structure/B2485875.png)

![3-[(4-chlorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2485880.png)

![3-{3-[Cyano(2-fluoro-5-methylphenyl)amino]propyl}imidazolidine-2,4-dione](/img/structure/B2485882.png)

![4-methyl-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2485883.png)

![2-Oxaspiro[4.5]decan-3-ylmethanesulfonyl chloride](/img/structure/B2485884.png)

![4,5,6-Trichloro-1,3-diethyl-1h-benzo[d]imidazol-2(3h)-one](/img/structure/B2485885.png)